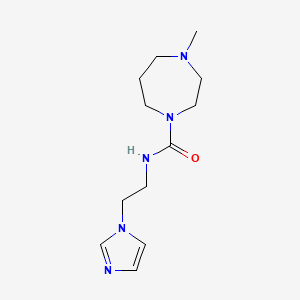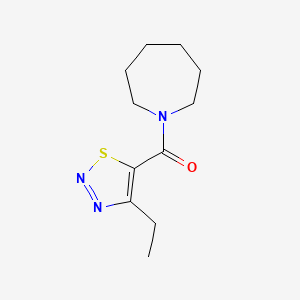
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepanes. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This compound has been shown to have potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it blocks the binding of benzodiazepines to the receptor, which in turn inhibits the activity of the receptor. The GABA-A receptor is a major inhibitory receptor in the brain, and its activity is modulated by benzodiazepines. By blocking the benzodiazepine site on the receptor, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 can help to elucidate the role of this receptor in various neurological processes.
Biochemical and physiological effects:
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, and to block the development of tolerance to benzodiazepines. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to reduce the severity of alcohol withdrawal symptoms in animal models.
実験室実験の利点と制限
One advantage of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in lab experiments is that it is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it can be used to investigate the specific role of this receptor in various neurological processes. However, one limitation of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it is not suitable for use in human studies, as it has not been approved for medical use.
将来の方向性
There are a number of future directions for research involving N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the role of the GABA-A receptor in the development of addiction. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce the reinforcing effects of alcohol in animal models, and it may have potential as a treatment for alcohol addiction. Another area of interest is the role of the GABA-A receptor in the development of anxiety disorders. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce anxiety-like behavior in animal models, and it may have potential as a treatment for anxiety disorders. Finally, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 may have potential as a tool for investigating the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia.
合成法
The synthesis of N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 involves the reaction of 2-imidazol-1-ylethylamine with 4-methyl-1,4-diazepane-1-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in its pure form.
科学的研究の応用
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to be a useful tool in the investigation of the role of benzodiazepine receptors in the central nervous system. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome.
特性
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-15-5-2-6-17(10-9-15)12(18)14-4-8-16-7-3-13-11-16/h3,7,11H,2,4-6,8-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFVQZKBCCBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)
![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)